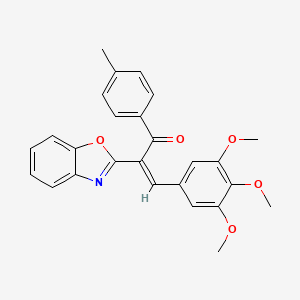

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

The compound “(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one” is a synthetic enone derivative featuring a 1,3-benzoxazole core fused with substituted aromatic rings. Its Z-configuration at the α,β-unsaturated ketone (prop-2-en-1-one) backbone is critical for electronic conjugation and steric interactions. This compound’s structural complexity suggests applications in materials science or medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors sensitive to electron-rich aromatic systems .

Properties

IUPAC Name |

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-16-9-11-18(12-10-16)24(28)19(26-27-20-7-5-6-8-21(20)32-26)13-17-14-22(29-2)25(31-4)23(15-17)30-3/h5-15H,1-4H3/b19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXOOMWRYCCWLC-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Structural Overview

The compound's structure includes:

- A benzoxazole ring, known for its diverse biological significance.

- Multiple aromatic substituents that enhance its chemical properties and potential biological interactions.

Biological Activities

Research indicates that compounds containing benzoxazole derivatives often exhibit a range of pharmacological activities. The following sections detail specific activities associated with the compound.

Anticancer Activity

Benzoxazole derivatives have been studied for their anticancer properties. A review of literature suggests that many derivatives, including those similar to the target compound, show cytotoxic effects against various cancer cell lines:

| Cell Line | Activity | Reference |

|---|---|---|

| MCF-7 (Breast) | Cytotoxicity observed | |

| A549 (Lung) | Significant inhibition of growth | |

| HepG2 (Liver) | Moderate cytotoxic effects | |

| PC3 (Prostate) | Effective in reducing cell viability |

In particular, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives has also been explored. In vitro studies have demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Bacillus subtilis | Moderate activity | 50 | |

| Escherichia coli | Low activity | 100 | |

| Pichia pastoris | Significant inhibition | 20 |

These findings indicate the potential for developing new antimicrobial agents based on the benzoxazole scaffold.

The mechanisms by which these compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Many benzoxazole derivatives inhibit key enzymes involved in cancer progression and microbial resistance.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Synthesis Methods

The synthesis of the target compound can be achieved through various methods, including:

- Knoevenagel Condensation : This method involves the reaction of benzoxazole derivatives with appropriately substituted aldehydes or ketones under basic conditions to form the desired product.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Anticancer Effects : In a study involving analogs of benzoxazole derivatives, researchers found significant inhibition of cell growth in MCF-7 and A549 cells when treated with specific concentrations over 48 hours. The most potent analog exhibited an IC50 value below 10 µM.

- Antimicrobial Screening : Another study screened a series of benzoxazole derivatives against various bacterial strains. Compounds with electron-donating groups showed enhanced antimicrobial activity compared to those with electron-withdrawing groups.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Electronic Comparisons

The target compound belongs to a family of α,β-unsaturated ketones with heterocyclic and aryl substituents. Key analogs include:

*Estimated molecular weight based on structural analogy to .

- Heterocyclic Core Differences: The benzoxazole group (target compound) provides a bicyclic, electron-deficient aromatic system, favoring π-π interactions and hydrogen bonding via its nitrogen and oxygen atoms.

- Substituent Effects: 3,4,5-Trimethoxyphenyl (target compound): Methoxy groups donate electrons, stabilizing the enone system and increasing resonance conjugation. This is contrast to chloro () or fluoro () substituents, which withdraw electrons, reducing conjugation and altering redox properties. 4-Methylphenyl vs. 4-isopropylphenyl (): Bulkier isopropyl groups may hinder crystallization but improve membrane permeability in biological systems .

Physicochemical and Crystallographic Insights

- Crystallography: The use of SHELX software () is common for resolving crystal structures of similar enones. The target compound’s trimethoxyphenyl group likely induces distinct hydrogen-bonding patterns compared to halogenated analogs. For example, methoxy oxygen atoms can act as hydrogen-bond acceptors, whereas halogens (Cl, F) participate weakly in such interactions .

- Solubility : The trimethoxyphenyl group may improve solubility in organic solvents compared to highly halogenated derivatives (e.g., ), which exhibit lower solubility due to hydrophobic Cl substituents .

Research Findings and Methodologies

Spectroscopic and Computational Approaches

- NMR and UV-Vis : Structural elucidation of analogs (e.g., ) relies on $ ^1 \text{H} $- and $ ^13 \text{C} $-NMR to confirm substituent positions and conjugation effects. The target compound’s methoxy groups would produce distinct deshielded proton signals compared to halogenated analogs.

- X-ray Diffraction: Crystallographic studies (e.g., ) highlight planar enone backbones in similar compounds, suggesting analogous geometry for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.